molecular formula C13H20N2O2 B14899229 2-((4-Morpholinobenzyl)amino)ethan-1-ol

2-((4-Morpholinobenzyl)amino)ethan-1-ol

Cat. No.: B14899229
M. Wt: 236.31 g/mol
InChI Key: IHOVQNSRUFMUNF-UHFFFAOYSA-N
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Description

2-((4-Morpholinobenzyl)amino)ethan-1-ol is an organic compound with the molecular formula C13H20N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the nitrogen atom of morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Morpholinobenzyl)amino)ethan-1-ol typically involves the reaction of 4-morpholinobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-((4-Morpholinobenzyl)amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-((4-Morpholinobenzyl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-((4-Morpholinobenzyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the morpholine ring and benzyl group allows for specific binding interactions, which can modulate the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar in structure but contains a bromine atom instead of a morpholine ring.

    Ethanolamine: A simpler compound with a similar ethanolamine backbone but lacks the morpholine and benzyl groups.

Uniqueness

2-((4-Morpholinobenzyl)amino)ethan-1-ol is unique due to the presence of both the morpholine ring and the benzyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-[(4-morpholin-4-ylphenyl)methylamino]ethanol

InChI

InChI=1S/C13H20N2O2/c16-8-5-14-11-12-1-3-13(4-2-12)15-6-9-17-10-7-15/h1-4,14,16H,5-11H2

InChI Key

IHOVQNSRUFMUNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNCCO

Origin of Product

United States

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